molecular formula C9H13NO B1304145 4-Pyridinebutanol CAS No. 5264-15-3

4-Pyridinebutanol

Cat. No. B1304145
CAS RN: 5264-15-3
M. Wt: 151.21 g/mol
InChI Key: HFGNRLFZUNCBPF-UHFFFAOYSA-N
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Description

Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives

A novel approach for synthesizing 4-substituted pyridine derivatives has been developed using a radical addition/C-C coupling mechanism. This method utilizes the pyridine-boryl radical generated from 4-cyanopyridine and bis(pinacolato)diboron. The process is versatile, allowing for the use of various boryl radical acceptors, and has been successfully applied to the late-stage modification of complex pharmaceutical molecules .

4-(Dimethylamino)pyridine-catalyzed Iodolactonisation

The catalytic properties of 4-(dimethylamino)pyridine have been explored in the iodolactonisation of γ,δ-unsaturated carboxylic acids. This catalyst promotes the formation of γ-lactones

Scientific Research Applications

1. Improved Synthesis of Aminobutanenitrile 4-Aminobutanenitrile is synthesized as an intermediate for neurological disorder therapeutics, including Parkinson’s and Alzheimer’s diseases, using 4-azidobutanenitrile. A modified Staudinger reduction involving pyridine as a solvent has improved the yield of this process. The stability of the product at room temperature is also a notable focus of the study (Capon et al., 2020).

2. Synthesis of Polymeric Ionic Liquid Particles Monodispersed poly(4-vinyl pyridine) polymeric particles were synthesized and modified with various dibromobutanes to obtain polymeric ionic liquid (PIL) particles. These PIL particles were used as catalysts in H2 generation from the hydrolysis and methanolysis of NaBH4, showing significant catalytic performances and suggesting potential industrial applications (Sahiner et al., 2016).

3. Catalysis in Lactonization 4-(Dimethylamino)pyridine (DMAP) was used as a catalyst in the lactonization of 4-hydroxy-2-methylenebutanoate esters to 2-methylene-γ-butyrolactones. The study underlines the versatility of DMAP as a catalyst, offering a neutral condition synthesis route for products containing acid-sensitive groups (Nicponski, 2014).

4. Composite Anion Exchange Membrane A copolymer of 4-vinylpyridine and styrene was synthesized for use in electrochemistry, specifically in alkaline fuel cells. The composite membrane made from this copolymer was characterized and analyzed, although its performance as a direct methanol fuel cell (DMFC) was not optimal, indicating potential areas for further research and development (Huang et al., 2006).

5. Synthesis of Quaternized Poly(4-vinylpyridine-co-styrene) Membranes Quaternized poly(styrene-co-4-vinylpyridine) membranes were synthesized and characterized for use in electrochemistry. The study aimed to select a membrane with appropriate properties for use in the field, highlighting the potential of pyridinium-type polymers in electrochemical applications (Huang et al., 2005).

6. Synthesis of C-4 Substituted Pyridine Derivatives A study revealed the synthesis of 4-substituted pyridine derivatives using α,β-unsaturated ketones and 4-cyanopyridine. The process involved a radical addition/C-C coupling mechanism, providing a novel pathway for the synthesis of these derivatives and potential applications in pharmaceutical molecule modification (Wang et al., 2017).

Safety and Hazards

The safety data sheet for 4-Pyridinebutanol indicates that it may cause skin irritation .

Future Directions

The 4-Pyridinebutanol market is poised for substantial growth in the coming years, driven by several key strategies and factors. Market players are increasingly focusing on product innovation and development to meet evolving consumer demands and preferences . The market’s future scope looks promising due to the rising adoption of digitalization and the integration of advanced technologies .

properties

IUPAC Name

4-pyridin-4-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c11-8-2-1-3-9-4-6-10-7-5-9/h4-7,11H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGNRLFZUNCBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382791
Record name 4-pyridinebutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridinebutanol

CAS RN

5264-15-3
Record name 4-pyridinebutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(4-Pyridyl)-3-butyn-1-ol (3.5 g) was dissolved in methanol (100 mL) in a Parr hydrogenation bottle and platinum (IV) oxide [Adams' Catalyst] (0.3 g) was added. The Parr bottle was placed on a Parr hydrogenation apparatus and the solution hydrogenated at 40 psi for 2.5 h after which time the starting material had been judged to be consumed by TLC. The spent catalyst was removed by filtration through a Celite pad and the pad carefully washed with more methanol. The combined filtrates were evaporated under reduced pressure on a rotary evaporator and the oily residues then subjected to column chromatography on a short silica column using neat ethyl acetate as the eluant to provide the title compound (3.0 g).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One

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